NU223612

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

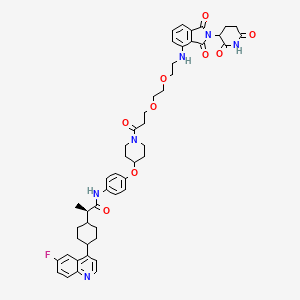

C49H55FN6O9 |

|---|---|

Molecular Weight |

891.0 g/mol |

IUPAC Name |

(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |

InChI |

InChI=1S/C49H55FN6O9/c1-30(31-5-7-32(8-6-31)37-17-21-51-40-14-9-33(50)29-39(37)40)46(59)53-34-10-12-35(13-11-34)65-36-18-23-55(24-19-36)44(58)20-25-63-27-28-64-26-22-52-41-4-2-3-38-45(41)49(62)56(48(38)61)42-15-16-43(57)54-47(42)60/h2-4,9-14,17,21,29-32,36,42,52H,5-8,15-16,18-20,22-28H2,1H3,(H,53,59)(H,54,57,60)/t30-,31?,32?,42?/m1/s1 |

InChI Key |

PLYOHMQINGIYDN-LVMIGYEDSA-N |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)OC5CCN(CC5)C(=O)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)OC5CCN(CC5)C(=O)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

NU223612: A Technical Deep Dive into its Mechanism of Action as an IDO1 Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of NU223612, a novel proteolysis targeting chimera (PROTAC) designed to degrade Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunosuppressive enzyme implicated in cancer progression, making it a key target for therapeutic intervention.[1][2][3] this compound offers a distinct therapeutic strategy by not only inhibiting the enzymatic function of IDO1 but also by eliminating the protein entirely, thereby addressing its non-enzymatic roles in tumorigenesis.[1][2][4]

Core Mechanism: Targeted Protein Degradation

This compound operates as a heterobifunctional molecule, engineered to simultaneously bind to both IDO1 and an E3 ubiquitin ligase.[4] This dual binding induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to IDO1.[1] The polyubiquitinated IDO1 is then recognized and degraded by the proteasome, leading to a significant reduction in total IDO1 protein levels.[1][5]

The primary E3 ligase recruited by this compound is Cereblon (CRBN).[1][6] The degradation process is dependent on the ubiquitin-proteasome system, as inhibition of the proteasome with agents like MG132, or blocking the E1 ubiquitin-activating enzyme with MLN4924, ablates the degradation of IDO1 mediated by this compound.[1]

Dual Action: Inhibition of Enzymatic and Non-Enzymatic Functions

IDO1's role in cancer is multifaceted. Its enzymatic activity catabolizes tryptophan into kynurenine, leading to an immunosuppressive tumor microenvironment.[4][7] this compound dose-dependently inhibits this activity, resulting in decreased kynurenine levels.[1][6]

Beyond its enzymatic function, IDO1 possesses non-canonical, non-enzymatic activities that contribute to tumor progression, including the activation of the NF-κB signaling pathway.[1] this compound effectively mitigates these non-enzymatic functions.[1][4] Specifically, it has been shown to decrease the phosphorylation of the p65 subunit of NF-κB.[1] This demonstrates a comprehensive ablation of IDO1's pro-tumorigenic signaling.[4]

Quantitative Data Summary

The efficacy and binding characteristics of this compound have been quantified through various biophysical and cellular assays.

| Parameter | Value | Cell Line/System | Description |

| Binding Affinity (Kd) | |||

| IDO1 | 640 nM | In vitro | Affinity of this compound to the target protein IDO1.[1][6] |

| CRBN | 290 nM | In vitro | Affinity of this compound to the E3 ligase Cereblon.[1][6] |

| Ternary Complex (IDO1-NU223612-CRBN) | 117 nM | In vitro | Affinity of the fully formed ternary complex, indicating positive cooperativity.[1][2] |

| Degradation Potency (DC50) | |||

| U87 Glioblastoma Cells | 0.3290 µM | Cellular | Concentration of this compound required to degrade 50% of IDO1 protein.[6] |

| GBM43 Glioblastoma Cells | 0.5438 µM | Cellular | Concentration of this compound required to degrade 50% of IDO1 protein.[6] |

| Ternary Complex Kinetics | |||

| Association Rate (kon) | 12,800 M⁻¹s⁻¹ | In vitro | Rate of formation of the ternary complex.[1][2] |

| Dissociation Rate (koff) | 0.0015 s⁻¹ | In vitro | Rate of breakdown of the ternary complex.[1][2] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Bio-Layer Interferometry (BLI) for Binding Kinetics

-

Objective: To determine the binding affinities (Kd) and kinetic parameters (kon, koff) of this compound to IDO1 and CRBN, and to characterize the formation of the ternary complex.

-

Methodology:

-

Recombinant IDO1 and CRBN proteins are utilized.

-

One of the proteins (e.g., CRBN) is immobilized on an amine-reactive biosensor.

-

The biosensor is dipped into solutions containing the analyte (e.g., this compound) at various concentrations to measure association.

-

The biosensor is then moved to a buffer-only solution to measure dissociation.

-

For ternary complex analysis, a pre-incubated complex of this compound and CRBN is used as the analyte for binding to immobilized IDO1.

-

Sensorgrams are generated and fitted to a 1:1 kinetic model to calculate kon, koff, and Kd. Assays are typically performed at 30 °C in PBS with a small percentage of DMSO.[1][2]

-

Western Blotting for Protein Degradation

-

Objective: To quantify the dose-dependent degradation of IDO1 protein in various cell lines upon treatment with this compound.

-

Methodology:

-

Cancer cell lines (e.g., U87, GBM43) are cultured and stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.[2]

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[6]

-

Total protein is extracted from the cells, and protein concentration is normalized.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for IDO1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

-

The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified to determine the extent of IDO1 degradation.

-

Kynurenine (Kyn) Production Assay

-

Objective: To measure the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.

-

Methodology:

-

IFNγ-stimulated cells are treated with this compound.

-

The cell culture supernatant is collected.

-

The kynurenine in the supernatant is converted to a stable product that can be colorimetrically detected. This is often achieved by reacting with p-dimethylaminobenzaldehyde (Ehrlich's reagent).

-

The absorbance is measured at a specific wavelength, and the concentration of kynurenine is determined by comparison to a standard curve. A decrease in kynurenine levels indicates inhibition of IDO1 enzymatic activity.[1]

-

Conclusion

This compound represents a significant advancement in the targeting of IDO1. Its mechanism as a PROTAC allows for the catalytic degradation of the IDO1 protein, offering a more sustained and complete inhibition of its functions compared to traditional small molecule inhibitors. By effectively removing the IDO1 protein, this compound abrogates both the immunosuppressive enzymatic activity and the pro-tumorigenic non-enzymatic signaling of IDO1. The quantitative data underscores its potency in inducing degradation and forming the necessary ternary complex. The detailed experimental protocols provide a framework for the continued investigation and development of this and similar protein-degrading therapeutics. The ability of this compound to penetrate the blood-brain barrier further highlights its potential for treating aggressive brain tumors like glioblastoma.[6]

References

- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]

- 7. frontiersin.org [frontiersin.org]

NU223612: A Technical Guide to a Novel IDO1 Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic enzyme that plays a significant role in tumor immune evasion. It catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine, leading to a suppressed tumor microenvironment.[1][2] IDO1 exerts its immunosuppressive effects through both its enzymatic activity, which depletes tryptophan and produces immunomodulatory kynurenine metabolites, and through non-enzymatic, non-canonical signaling functions.[2][3][4] Traditional small-molecule inhibitors have focused solely on the enzymatic function of IDO1 and have not yet demonstrated significant clinical success.[2][3]

This technical guide focuses on NU223612, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the IDO1 protein.[2][3][5][6][7] As a heterobifunctional molecule, this compound simultaneously binds to IDO1 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IDO1.[3][4][5] This approach offers the advantage of eliminating both the enzymatic and non-enzymatic functions of IDO1, presenting a promising new strategy for cancer immunotherapy.[2][3][7][8] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound functions as a molecular bridge, facilitating the formation of a ternary complex between the IDO1 protein and the CRBN E3 ubiquitin ligase.[3] This proximity induces the transfer of ubiquitin from the E3 ligase to IDO1, marking it for degradation by the 26S proteasome.[3] This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple IDO1 proteins.[9]

The degradation of IDO1 by this compound effectively abrogates both its enzymatic and non-enzymatic functions. This includes the reduction of kynurenine production and the inhibition of IDO1-mediated non-canonical NF-κB signaling.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and efficacy of this compound.

Table 1: In Vitro Degradation Efficacy

| Cell Line | DC50 (µM) | Dmax (%) | Reference |

| U87 (Glioblastoma) | 0.3290 | >90 | [2][3][6] |

| GBM43 (Glioblastoma) | 0.5438 | >90 | [2][3][6] |

Table 2: Binding Affinities (Kd)

| Binding Interaction | Kd (nM) | Method | Reference |

| This compound to IDO1 | 640 | Bio-layer Interferometry (BLI) | [5] |

| This compound to CRBN | 290 | Bio-layer Interferometry (BLI) | [4][5] |

| This compound/IDO1/CRBN Ternary Complex | 117 | Bio-layer Interferometry (BLI) | [3] |

Table 3: In Vivo Pharmacokinetics in Mice (25 mg/kg, i.p.)

| Compartment | Cmax (µM) | Half-life (h) | Reference |

| Plasma | 365 | 2.5 | [5] |

| Brain | 2 | 8.3 | [5] |

Signaling Pathways and Experimental Workflows

IDO1 Signaling and this compound Mechanism of Action

Figure 1: Mechanism of IDO1 signaling and this compound-mediated degradation.

Experimental Workflow for Evaluating this compound

Figure 2: General experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

Cell Culture and IDO1 Induction

-

Cell Lines: Human glioblastoma cell lines U87 and GBM43, among others, are suitable for these studies.[2][3][6] A variety of other cancer cell lines have also been shown to be responsive, including pancreatic (CD18, PANC-1), ovarian (OVCAR5, SKOV3), and prostate (PC3) cancer cells.[2][3][6]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for U87) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

IDO1 Induction: To induce IDO1 expression, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing recombinant human interferon-gamma (IFNγ) at a concentration of 50 ng/mL.[6] Cells are incubated with IFNγ for 24 hours prior to treatment with this compound.[6]

Western Blotting for IDO1 Degradation

-

Treatment: Following IFNγ induction, cells are treated with varying concentrations of this compound (e.g., 0.01 to 30 µM) for 24 hours to determine the dose-dependent degradation of IDO1.[2][3][6]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[3] Lysates are incubated on ice for 30 minutes and then clarified by centrifugation at 16,000 x g for 15 minutes at 4°C.[3]

-

Protein Quantification: Protein concentration in the supernatant is determined using a bicinchoninic acid (BCA) assay.[3]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.[3]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against IDO1 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH) is also used. After washing with TBST, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. IDO1 levels are normalized to the loading control. The DC50 value is calculated by plotting the percentage of IDO1 degradation against the log concentration of this compound and fitting the data to a dose-response curve.

Kynurenine Production Assay (Ehrlich's Reagent)

-

Sample Collection: Following IFNγ induction and treatment with this compound for 24 hours, the cell culture supernatant is collected.[6]

-

Protocol:

-

To 100 µL of cell supernatant in a 96-well plate, add 50 µL of 30% trichloroacetic acid (TCA).

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]

-

Centrifuge the plate at 8,000 x g for 5 minutes to pellet precipitated proteins.[10]

-

Transfer 75 µL of the supernatant to a new 96-well flat-bottom plate.

-

Add 75 µL of freshly prepared Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.[10]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 492 nm using a microplate reader.[10]

-

-

Standard Curve: A standard curve is generated using known concentrations of L-kynurenine to quantify the amount of kynurenine in the samples.

Biolayer Interferometry (BLI) for Ternary Complex Formation

-

Objective: To measure the binding affinities (Kd) and kinetics of this compound to IDO1 and CRBN, and to characterize the formation and stability of the ternary complex.[3]

-

General Protocol Outline:

-

Immobilization: One of the proteins (e.g., biotinylated IDO1) is immobilized onto a streptavidin-coated biosensor tip.

-

Baseline: The biosensor is equilibrated in assay buffer (e.g., PBS with 0.5% DMSO) to establish a stable baseline.[3]

-

Association: The biosensor is dipped into a solution containing the analyte(s).

-

Binary Interaction: To measure the binding of this compound to IDO1, the analyte is this compound at various concentrations.

-

Ternary Complex Formation: To assess the formation of the ternary complex, the biosensor with immobilized IDO1 is first incubated with this compound and then moved to a solution containing CRBN. Alternatively, a pre-incubated mixture of this compound and CRBN can be used as the analyte.

-

-

Dissociation: The biosensor is moved back into the assay buffer to measure the dissociation of the bound analyte(s).

-

-

Data Analysis: The binding and dissociation curves are fitted to a 1:1 kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the binding affinity constant (Kd = koff/kon).[3] Positive cooperativity in ternary complex formation is indicated if the affinity of the ternary complex is greater than the binary affinities.[3]

Conclusion

This compound represents a significant advancement in the targeting of IDO1 for cancer therapy. By inducing the degradation of the IDO1 protein, it overcomes the limitations of traditional enzyme inhibitors by addressing both the enzymatic and non-enzymatic functions of IDO1. The data presented in this guide demonstrate its potency in degrading IDO1 in various cancer cell lines and its ability to engage its targets to form a stable ternary complex. The detailed protocols provided herein offer a framework for researchers to further investigate this compound and other IDO1-targeting PROTACs. The continued development of such protein degraders holds considerable promise for the future of cancer immunotherapy.

References

- 1. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noncanonical NF-kappaB signaling in dendritic cells is required for indoleamine 2,3-dioxygenase (IDO) induction and immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]

- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.nau.edu [www2.nau.edu]

NU223612: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU223612 is a potent, brain-penetrant proteolysis targeting chimera (PROTAC) designed to induce the degradation of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a critical immunometabolic enzyme implicated in tumor immune evasion through both its canonical enzymatic activity, the catabolism of tryptophan, and non-enzymatic signaling functions.[2][3][4] This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, presenting key data in a structured format and detailing experimental protocols for its synthesis and characterization.

Structure and Physicochemical Properties

This compound is a heterobifunctional molecule that consists of a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (cereblon, CRBN), and a linker connecting these two moieties.[3][5] The IDO1-targeting ligand is derived from the potent inhibitor BMS-986205 (Linrodostat), while the E3 ligase-recruiting ligand is based on pomalidomide.[6][7][8]

Chemical Structure:

-

Systematic Name: (2S)-2-(4-(4-((4-(N-(4-chlorophenyl)-1H-1,2,3-triazole-1-carboxamido)methyl)phenoxy)methyl)piperidin-1-yl)-4-isopropoxy-5-methyl-6-(methylamino)pyrimidine

-

CAS Number: 2759420-43-2[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the functionalization of the IDO1-targeting ligand and the E3 ligase ligand, followed by their conjugation via a linker. A representative synthetic scheme is outlined below, based on published literature.[6]

Synthesis of the Parental IDO1 Ligand (NU223618/BMS-986205)

The synthesis of the parental IDO1 inhibitor, NU223618 (also known as BMS-986205 or Linrodostat), is a precursor step. It is achieved by coupling a carboxylic acid intermediate with 4-chloroaniline.[9]

Synthesis of the Active IDO1-PROTAC this compound

The synthesis of this compound is a multi-step process that involves the initial functionalization of the IDO1-targeting ligand with a piperidine group through an ether linkage.[6] This is followed by a series of reactions to introduce the linker and finally couple it with the pomalidomide-based CRBN ligand.[6]

A simplified representation of the key synthetic steps:

-

Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-4-nitrobenzene with 1-Boc-4-hydroxypiperidine in the presence of a base to form an ether linkage.[6]

-

Reduction of the Nitro Group: The nitro group is reduced to an amine.

-

Linker Attachment: A linker is attached to the newly formed amine.

-

Coupling with CRBN Ligand: The functionalized IDO1 ligand with the linker is then coupled to a pomalidomide derivative.

-

Deprotection: Removal of any protecting groups to yield the final product, this compound.

An inactive analog, NU226211, was also synthesized for use as a negative control. This was achieved by methylating the imide nitrogen of the thalidomide-based moiety, which prevents its binding to CRBN.[6][9]

Biological Activity and Quantitative Data

This compound potently induces the degradation of IDO1 protein in a dose-dependent manner across various cancer cell lines.[1][6][9] This degradation is mediated by the ubiquitin-proteasome system.[4][7]

Binding Affinity

| Target | Kd (nM) |

| IDO1 | 640[1] |

| CRBN | 290[1] |

In Vitro Degradation Activity

| Cell Line | DC50 (µM) |

| U87 (Glioblastoma) | 0.3290[1][6][9] |

| GBM43 (Glioblastoma) | 0.5438[1][6][9] |

DC50 is the concentration at which 50% of the target protein is degraded.

This compound has also been shown to effectively degrade IDO1 in a variety of other human cancer cell lines, including pancreatic (CD18, PANC-1), ovarian (OVCAR5, SKOV3), and prostate (PC3) cancer cells, as well as in patient-derived peripheral blood mononuclear cells (PBMCs).[1][6][9]

Mechanism of Action and Signaling Pathways

This compound functions as a PROTAC, bringing IDO1 into proximity with the E3 ubiquitin ligase cereblon (CRBN). This leads to the polyubiquitination of IDO1 and its subsequent degradation by the proteasome.[5]

Dual Inhibition of IDO1 Functions

A key feature of this compound is its ability to inhibit both the enzymatic and non-enzymatic functions of IDO1.[2][3][6]

-

Enzymatic Inhibition: this compound dose-dependently inhibits the catalytic activity of IDO1, leading to a decrease in the production of kynurenine from tryptophan.[1][6]

-

Non-Enzymatic Inhibition: IDO1 has been shown to possess non-canonical signaling functions, including the activation of the NF-κB pathway.[2][6] this compound effectively abrogates this non-enzymatic activity by degrading the IDO1 protein, leading to a reduction in phosphorylated NF-κB p65 levels.[6]

Signaling Pathway Diagram

References

- 1. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]

- 9. pubs.acs.org [pubs.acs.org]

NU223612 in Cancer Immunotherapy: A Technical Guide to a Novel IDO1-Targeting PROTAC

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that facilitates tumor immune evasion through both its canonical enzymatic activity and non-canonical signaling functions.[1][2] While traditional small-molecule inhibitors have targeted IDO1's enzymatic function, they have shown limited success in clinical trials, partly due to their inability to address non-enzymatic, pro-tumorigenic roles.[2][3] This has spurred the development of alternative therapeutic strategies, notably Proteolysis Targeting Chimeras (PROTACs).

This document details the technical profile of NU223612, a novel IDO1-targeting PROTAC designed to induce the complete degradation of the IDO1 protein.[1][3] this compound is a heterobifunctional molecule that links the IDO1 protein to the Cereblon (CRBN) E3 ubiquitin ligase, triggering the ubiquitin-proteasome system to eliminate IDO1.[1][4] This approach not only ablates the enzyme's tryptophan-catabolizing activity but also its non-enzymatic functions, such as the activation of NF-κB signaling.[1][2] Preclinical data demonstrates that this compound potently degrades IDO1 across multiple cancer cell lines, inhibits both enzymatic and non-enzymatic pathways, and shows therapeutic potential in glioblastoma models.[1][5]

The Rationale for Targeting IDO1 Degradation

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[2][5] This process has two primary immunosuppressive effects within the tumor microenvironment (TME):

-

Tryptophan Depletion: The scarcity of this essential amino acid activates the GCN2 kinase pathway in effector T cells, leading to cell cycle arrest and anergy.[2][5]

-

Kynurenine Accumulation: Kynurenine and its metabolites act as signaling molecules, activating the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of immunosuppressive regulatory T cells (Tregs).[2][5]

Beyond this enzymatic role, IDO1 possesses non-canonical, non-enzymatic functions that contribute to pro-tumorigenic signaling, including the activation of the NF-κB pathway.[1][2] Traditional IDO1 inhibitors fail to address these non-enzymatic activities. PROTACs like this compound offer a superior strategy by inducing complete protein degradation, thereby eliminating all functions of the target protein.[3][4]

Figure 1: Immunosuppressive mechanism of the IDO1 enzyme pathway.

This compound: Mechanism of Action

This compound is a heterobifunctional PROTAC derived from the IDO1 inhibitor linrodostat (BMS-986205) and conjugated to the E3 ligase ligand pomalidomide.[4][6] Its mechanism involves hijacking the cell's natural protein disposal system.

-

Ternary Complex Formation: this compound simultaneously binds to the IDO1 protein and the CRBN subunit of the E3 ubiquitin ligase complex.[1][7] This forms a transient ternary complex (IDO1-NU223612-CRBN).

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to tag IDO1 with a chain of ubiquitin molecules.[1][3]

-

Proteasomal Degradation: The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome, releasing this compound to repeat the cycle.[1][3]

This catalytic mode of action allows substoichiometric amounts of the PROTAC to induce the degradation of a large amount of target protein.

Figure 2: Mechanism of this compound-mediated IDO1 degradation.

Preclinical Data and Quantitative Analysis

This compound has demonstrated potent and dose-dependent degradation of the IDO1 protein across a wide range of human cancer cell lines.[1][7]

Table 1: In Vitro Degradation of IDO1 by this compound

| Cell Line | Cancer Type | Key Result | Citation |

| U87, GBM43, GBM6 | Glioblastoma (GBM) | Dose-dependent degradation of IDO1 protein.[7] | [7] |

| KNS42, DIPG007 | Diffuse Intrinsic Pontine Glioma (DIPG) | Degrades endogenous IDO1 protein. | [1][7] |

| CD18, PANC-1 | Pancreatic Cancer | Dose-dependent degradation of IDO1.[7] | [7] |

| OVCAR5, SKOV3 | Ovarian Cancer | Dose-dependent degradation of IDO1.[7] | [7] |

| PC3 | Prostate Cancer | Dose-dependent degradation of IDO1.[7] | [7] |

| Patient PBMCs | N/A | Degrades IDO1 in peripheral blood mononuclear cells.[1] | [1] |

Table 2: Potency and Binding Affinity

| Parameter | Value | Cell Line / System | Description | Citation |

| DC50 | ~2.8 µM | U87 (GBM) | Concentration for 50% IDO1 degradation.[8] | [8] |

| IC50 | ~1.1 µM | N/A | Concentration for 50% enzymatic inhibition.[8] | [8] |

| Ternary Complex Kd | 117 nM | In Vitro (Biolayer Interferometry) | Binding affinity of the IDO1-NU223612-CRBN complex.[7] | [7] |

| Ternary Complex t1/2 | 462 s | In Vitro (Biolayer Interferometry) | Stability (half-life) of the ternary complex.[7] | [7] |

In addition to its degradation ability, this compound effectively inhibits both the enzymatic and non-enzymatic functions of IDO1. It dose-dependently reduces kynurenine levels in IFNγ-stimulated glioblastoma cells and decreases the phosphorylation of the p65 subunit of NF-κB, a key marker of its non-enzymatic signaling activity.[1][7]

Key Experimental Methodologies

The characterization of this compound involved several key experimental protocols.

IDO1 Protein Degradation Assay (Western Blot)

-

Cell Culture and Stimulation: Human glioblastoma cells (e.g., U87) are cultured and pre-stimulated with interferon-gamma (IFNγ, e.g., 50 ng/mL) to induce IDO1 expression.[7][9]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified duration (e.g., 24 hours).[1][7]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against IDO1 and a loading control (e.g., GAPDH).

-

Detection and Quantification: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the level of IDO1 protein relative to the loading control.[4]

Figure 3: Experimental workflow for Western Blot analysis of IDO1 degradation.

Ternary Complex Formation Assay (Biolayer Interferometry)

-

Objective: To measure the binding kinetics and affinity of the IDO1, this compound, and CRBN ternary complex.[1]

-

Protocol Outline:

-

Complex Pre-incubation: this compound (e.g., 1.4 µM) is pre-incubated with a molar excess of CRBN protein to form the this compound-CRBN binary complex.[7]

-

Analyte Preparation: Serial dilutions of the pre-incubated complex are prepared.

-

Binding Measurement: The kinetics of association and dissociation between the this compound-CRBN complex and the IDO1 protein are monitored using biolayer interferometry sensors at a controlled temperature (e.g., 30 °C).[1][7]

-

Data Analysis: Kinetic data is analyzed to calculate the association (k_on), dissociation (k_off), and equilibrium dissociation (K_d) constants, as well as the complex half-life (t_1/2).[7]

-

In Vivo Efficacy Study

-

Animal Model: C57BL/6 mice are used for syngeneic tumor models.[1]

-

Tumor Implantation: Mice are intracranially injected with syngeneic murine glioma cells (e.g., GL261).[1][9]

-

Treatment Regimen: Once tumors are established, mice are treated with this compound via intraperitoneal (i.p.) injection, once daily for a specified period (e.g., 3 weeks).[1]

-

Monitoring and Endpoints:

-

Toxicity: Mouse body weight is monitored every 2-3 days as a measure of general health.[1]

-

Pharmacokinetics: Serum samples are collected to quantify this compound levels via mass spectrometry.[1]

-

Efficacy: A primary endpoint is overall survival, with outcomes compared to vehicle-treated control groups.[1][2]

-

-

Results: Studies show that this compound treatment mediates a survival benefit in mice with established brain tumors and achieves robust IDO1 degradation within the intracranial tumor.[1][2]

Conclusion and Future Directions

This compound represents a significant advancement in targeting the immunosuppressive IDO1 pathway. By inducing complete protein degradation, it overcomes the key limitation of traditional enzyme inhibitors by ablating both the enzymatic and non-enzymatic functions of IDO1.[1][3] Its ability to degrade IDO1 in multiple cancer types, including in difficult-to-treat brain tumors, underscores its therapeutic potential.[1][5] The preclinical data strongly supports this compound as a highly potent IDO1 PROTAC suitable for further investigation in glioblastoma and other cancers where IDO1 is a driver of immune evasion.[3] Future work will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy in combination with other immunotherapies, such as immune checkpoint blockade.

References

- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Targeted protein degradation with small molecules for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 9. jitc.bmj.com [jitc.bmj.com]

The PROTAC Approach for IDO1: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Proteolysis Targeting Chimera (PROTAC) technology to Indoleamine 2,3-dioxygenase 1 (IDO1), a critical immunometabolic checkpoint in oncology. By inducing the degradation of the IDO1 protein, PROTACs offer a promising therapeutic strategy that overcomes the limitations of traditional enzymatic inhibitors. This document provides a comprehensive overview of the core principles, experimental validation, and future directions of IDO1-targeting PROTACs.

Introduction to IDO1 and the Rationale for Degradation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1] In the tumor microenvironment, IDO1 is a key driver of immune suppression.[2][3] Its activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine, which promotes the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] Beyond its enzymatic role, IDO1 also possesses non-enzymatic functions that contribute to immunosuppression.[4][5]

Conventional small-molecule inhibitors of IDO1 have shown limited clinical efficacy, potentially because they only block the enzyme's catalytic activity, leaving its non-enzymatic functions intact.[4][6] The PROTAC approach offers a paradigm shift by targeting the entire IDO1 protein for degradation, thereby eliminating both its enzymatic and non-enzymatic activities.[3][7]

The PROTAC Mechanism for IDO1 Degradation

IDO1-targeting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to IDO1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a flexible linker that connects the two.[8] This tripartite structure facilitates the formation of a ternary complex between IDO1, the PROTAC, and the E3 ligase.[5] Once this complex is formed, the E3 ligase ubiquitinates IDO1, marking it for recognition and subsequent degradation by the 26S proteasome.[8][9] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple IDO1 proteins.[3]

Figure 1: General mechanism of IDO1 degradation by a PROTAC.

Quantitative Data on IDO1 PROTACs

Several potent IDO1 PROTACs have been developed and characterized. The following tables summarize key quantitative data for some of the most notable examples.

| PROTAC Name | IDO1 Ligand | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| PROTAC IDO1 Degrader-1 (2c) | Epacadostat | Pomalidomide (CRBN) | 2.84 | 93 | HeLa | [10] |

| NU223612 | BMS-986205 | Thalidomide (CRBN) | ~1-10 (Dose-dependent) | >90 | U87 GBM | [4] |

| NU227326 | BMS-986205 | Pomalidomide (CRBN) | 0.005 | >80 | U87 GBM | [8][11] |

DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

| PROTAC Name | IC50 (nM) for IDO1 Inhibition | Cell Line | Reference |

| NU227326 | 1.7 | GBM cells | [12] |

| BMS-986205 (Inhibitor for comparison) | 0.5 | Cellular Assay | [4] |

IC50: Concentration resulting in 50% inhibition of the enzyme's catalytic activity.

IDO1 Signaling Pathways and PROTAC Intervention

IDO1 exerts its immunosuppressive effects through two primary pathways. The PROTAC approach aims to abolish both by degrading the IDO1 protein.

Figure 2: IDO1 signaling pathways and the point of intervention by PROTACs.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize IDO1 PROTACs, based on methodologies reported in the literature.[4][5]

Western Blot for IDO1 Degradation

Objective: To quantify the degradation of IDO1 protein in cells treated with a PROTAC.

Materials:

-

Human cancer cell line (e.g., HeLa, U87 glioblastoma).[4][10]

-

Recombinant human interferon-gamma (IFNγ) to induce IDO1 expression.[4]

-

IDO1 PROTAC of interest.

-

Proteasome inhibitor (e.g., MG132) as a control.[8]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-IDO1, anti-GAPDH (or other loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating cells with IFNγ (e.g., 50 ng/mL) for 24 hours.[4]

-

Treat the IFNγ-stimulated cells with various concentrations of the IDO1 PROTAC for a specified time (e.g., 24 hours).[4] Include a vehicle control and a positive control with a proteasome inhibitor to confirm proteasome-dependent degradation.[8]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize IDO1 levels to the loading control.

In Vivo Efficacy Study in a Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of an IDO1 PROTAC in a preclinical model.

Materials:

-

Immunocompromised mice (e.g., NSG mice for human cell line xenografts).[12]

-

Human glioblastoma cells (e.g., GBM43).[12]

-

IDO1 PROTAC formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Equipment for intraperitoneal (i.p.) injections.

Protocol:

-

Intracranially implant human glioblastoma cells into the mice.[4][12]

-

Allow tumors to establish for a set period.

-

Randomize mice into treatment and control groups.

-

Administer the IDO1 PROTAC (e.g., 10-100 mg/kg) or vehicle control via i.p. injection, typically 5 days a week for several weeks.[4]

-

Monitor mouse body weight and overall health regularly.[4]

-

At the end of the study, sacrifice the mice and harvest the tumors.

-

Analyze the tumors for IDO1 protein levels by Western blot or immunohistochemistry to confirm target engagement.[4]

-

Primary endpoint is typically overall survival.

Experimental Workflow for IDO1 PROTAC Development

The development and validation of an IDO1 PROTAC follows a structured workflow from initial design to in vivo testing.

Figure 3: A typical experimental workflow for the development of IDO1 PROTACs.

Conclusion and Future Directions

The PROTAC approach for targeting IDO1 represents a significant advancement in the field of cancer immunotherapy. By inducing the complete degradation of the IDO1 protein, these novel therapeutic agents can abolish both the enzymatic and non-enzymatic functions that contribute to an immunosuppressive tumor microenvironment.[4][5] Preclinical studies have demonstrated the high potency and in vivo efficacy of IDO1 PROTACs, particularly in models of glioblastoma.[4][8]

Future research will likely focus on optimizing the pharmacokinetic properties of IDO1 PROTACs to enhance their drug-like characteristics, including oral bioavailability and brain penetration.[4] Furthermore, combination therapies that pair IDO1 PROTACs with other immunotherapies, such as checkpoint inhibitors, may offer synergistic anti-tumor effects and will be a key area of investigation.[13] As our understanding of the complexities of the tumor microenvironment grows, the targeted degradation of key immunosuppressive proteins like IDO1 will undoubtedly play an increasingly important role in the development of next-generation cancer treatments.

References

- 1. fortislife.com [fortislife.com]

- 2. d-nb.info [d-nb.info]

- 3. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. frontiersin.org [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to NU223612 and its Effect on the Kynurenine Pathway

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step of the kynurenine pathway.[1] Traditional therapeutic strategies have focused on the enzymatic inhibition of IDO1, but these have largely failed to improve overall survival in cancer patients, partly due to the non-enzymatic, pro-tumorigenic functions of the IDO1 protein.[2][3] This guide details the mechanism and effects of this compound, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the IDO1 protein.[2][4] By completely removing the IDO1 protein, this compound not only ablates its enzymatic activity, thereby blocking the kynurenine pathway, but also eliminates its non-canonical signaling functions, offering a more comprehensive therapeutic approach.[5][6]

The Kynurenine Pathway in Oncology

The kynurenine pathway is the primary metabolic route for tryptophan catabolism in mammals.[7] In the tumor microenvironment (TME), upregulation of IDO1 initiates this pathway, converting tryptophan into N-formylkynurenine, which is then metabolized to kynurenine (Kyn).[8] This process has two major immunosuppressive effects:

-

Tryptophan Depletion : The depletion of local tryptophan starves effector T cells, leading to their anergy and cell cycle arrest.[1]

-

Kynurenine Accumulation : The buildup of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), promoting the differentiation of regulatory T cells (Tregs) and suppressing anti-tumor immunity.[1][7]

Beyond its enzymatic role, the IDO1 protein itself possesses non-canonical, non-enzymatic functions that contribute to tumor progression, including the activation of NF-κB signaling.[1][5]

This compound: A PROTAC-Mediated IDO1 Degrader

This compound is a heterobifunctional PROTAC molecule designed to specifically target IDO1 for degradation.[4] It consists of three key components:

-

An IDO1-targeting ligand derived from the competitive inhibitor BMS-986205 (linrodostat).[3]

-

A ligand for the E3 ubiquitin ligase Cereblon (CRBN) , based on pomalidomide.[3][5]

-

A linker that connects the two ligands, optimizing the formation of a ternary complex between IDO1 and CRBN.[4]

By simultaneously binding to IDO1 and CRBN, this compound brings the E3 ligase machinery into close proximity with the IDO1 protein. This induces the polyubiquitination of IDO1, marking it for destruction by the 26S proteasome. This degradation-based mechanism is catalytic, allowing a single molecule of this compound to induce the destruction of multiple IDO1 proteins.[1][6]

Quantitative Effects of this compound on IDO1

This compound potently and efficiently degrades IDO1 protein in a dose-dependent manner across multiple human cancer cell lines. Its efficacy is commonly measured by its DC₅₀ value, the concentration required to degrade 50% of the target protein.

| Parameter | Cell Line | Value | Citation |

| DC₅₀ | U87 (Glioblastoma) | 0.33 μM | [3] |

| DC₅₀ | GBM43 (Glioblastoma) | 0.54 μM | [3] |

| Time to Onset | U87 & GBM43 | Degradation begins at 16 hours | [5] |

| Duration of Effect | U87 & GBM43 | Sustained for at least 96 hours | [5] |

| Specificity | U87 & GBM43 | No degradation of TDO2 protein observed | [5] |

Table 1: Quantitative Degradation Parameters for this compound

Furthermore, this compound effectively inhibits the enzymatic function of IDO1, leading to a dose-dependent reduction in kynurenine production in interferon-gamma (IFNγ)-stimulated glioblastoma cells.[5]

Ablation of Non-Enzymatic IDO1 Functions

A key advantage of this compound over traditional inhibitors is its ability to eliminate the non-enzymatic functions of the IDO1 protein.[5] Studies have shown that IDO1 can promote tumorigenesis through signaling pathways independent of its catalytic activity, such as the NF-κB pathway. This compound treatment leads to a decrease in the phosphorylation of the NF-κB p65 subunit, an effect not seen with IDO1 enzyme inhibitors.[5] The PROTAC is also effective at degrading a catalytically inactive "enzyme-dead" mutant of IDO1, confirming its ability to remove the protein regardless of its metabolic potential.[5][9]

Key Experimental Protocols

The characterization of this compound involves several key methodologies. Below are summaries of the core experimental protocols.

Kynurenine Production Assay

-

Objective : To quantify the enzymatic activity of IDO1 by measuring its metabolic product, kynurenine.

-

Protocol :

-

Cell Seeding and Stimulation : Cancer cells (e.g., U87, GBM43) are seeded in appropriate culture plates. To induce IDO1 expression, cells are stimulated with 50 ng/mL of IFNγ for 24 hours.[5][9]

-

Compound Treatment : Cells are treated with a dose range of this compound or control compounds for a specified period (e.g., 24 hours).[5]

-

Supernatant Collection : The cell culture supernatant is collected.

-

Kynurenine Detection : 100 µL of supernatant is mixed with 50 µL of 30% trichloroacetic acid, vortexed, and centrifuged. 100 µL of the resulting supernatant is then mixed with an equal volume of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Quantification : The absorbance is read at 490 nm. Kynurenine concentrations are determined by comparison to a standard curve.

-

Western Blotting for IDO1 Degradation

-

Objective : To visually assess and quantify the reduction in IDO1 protein levels following PROTAC treatment.

-

Protocol :

-

Cell Treatment : IFNγ-stimulated cells are treated with this compound at various concentrations and for different time points.[4]

-

Cell Lysis : Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with a primary antibody against IDO1, followed by a secondary antibody conjugated to HRP. A loading control antibody (e.g., GAPDH) is used to ensure equal protein loading.[5]

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the IDO1 protein levels relative to the loading control.

-

Mechanistic Confirmation of PROTAC Action

-

Objective : To confirm that IDO1 degradation is dependent on the ubiquitin-proteasome system.

-

Protocol :

-

Co-treatment with Inhibitors : IFNγ-stimulated cells are co-incubated with this compound and specific pathway inhibitors.[5]

-

Proteasome Inhibitor : MG132 is used to block the proteasome.

-

E1 Ligase Inhibitor : MLN4924 is used to inhibit the initial step of ubiquitination.

-

CRBN Ligand Competition : Excess pomalidomide is added to compete with this compound for binding to CRBN.

-

-

Analysis : Cell lysates are collected and analyzed by Western blotting for IDO1 protein levels. A rescue of IDO1 degradation in the presence of these inhibitors confirms the intended mechanism of action.[5]

-

Conclusion

This compound represents a significant advancement in targeting the kynurenine pathway for cancer therapy. As a highly potent and specific IDO1-degrading PROTAC, it overcomes key limitations of previous small-molecule inhibitors. By inducing the complete removal of the IDO1 protein, this compound effectively shuts down tryptophan catabolism to kynurenine and simultaneously eliminates the non-enzymatic, pro-tumorigenic signaling functions of IDO1.[5][6] This dual mechanism of action provides a more thorough and robust inhibition of the IDO1 pathway. The data presented here underscore the therapeutic potential of this compound and support its further development for the treatment of glioblastoma and other cancers characterized by IDO1 overexpression.[3]

References

- 1. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]

- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Bioinformatic Analysis of Kynurenine Pathway Enzymes and Their Relationship with Glioma Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

The Dual-Edged Sword of IDO1: Unraveling Non-Enzymatic Functions and Targeted Degradation by NU223612

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has long been a focal point in cancer immunotherapy, primarily recognized for its enzymatic role in tryptophan catabolism, which fosters an immunosuppressive tumor microenvironment. However, a growing body of evidence illuminates the non-enzymatic, signaling functions of IDO1, which also contribute significantly to tumor progression and immune evasion. These non-canonical activities are not addressed by traditional enzymatic inhibitors, highlighting a critical gap in current therapeutic strategies. This whitepaper delves into the non-enzymatic functions of IDO1, focusing on its role as a signaling scaffold. We further explore NU223612, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the IDO1 protein, thereby abrogating both its enzymatic and non-enzymatic activities. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols to facilitate further research in this promising area of oncology.

Introduction: Beyond Tryptophan Depletion - The Non-Enzymatic Roles of IDO1

While the enzymatic activity of IDO1 and the subsequent production of kynurenine are well-established mechanisms of immune suppression, IDO1 also possesses non-canonical functions independent of its catalytic activity.[1][2] These functions are mediated through its ability to act as a signaling scaffold, particularly within the tumor microenvironment.

One of the key non-enzymatic roles of IDO1 involves its interaction with transforming growth factor-beta (TGF-β) signaling.[3][4][5] Within this pathway, IDO1 contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon phosphorylation, recruit Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2.[3][6] This interaction can subsequently activate the non-canonical NF-κB pathway, leading to a sustained immunosuppressive phenotype.[3][5] Furthermore, IDO1's signaling function has been linked to the activation of the PI3K pathway.[3][6]

The clinical failure of several IDO1 enzymatic inhibitors has underscored the importance of targeting these non-enzymatic functions.[2] This has led to the development of novel therapeutic strategies, such as PROTACs, which aim to eliminate the entire IDO1 protein.

This compound: A PROTAC-Mediated Approach to IDO1 Degradation

This compound is a potent PROTAC that orchestrates the degradation of the IDO1 protein.[1][7] It is a heterobifunctional molecule that simultaneously binds to IDO1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][7] This induced proximity facilitates the ubiquitination of IDO1, marking it for degradation by the proteasome.[8] By eliminating the IDO1 protein, this compound effectively inhibits both its enzymatic and non-enzymatic functions.[1][7]

Quantitative Data on this compound

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Binding Affinities of this compound and Related Compounds

| Compound | Target | Binding Affinity (Kd) |

| This compound | IDO1 | 640 nM[1][7] |

| This compound | CRBN | 290 nM[1][7] |

| NU223618 (IDO1 ligand moiety) | IDO1 | 470 nM[1] |

| NU226211 | IDO1 | 1.1 µM[1] |

Table 2: Efficacy of this compound in IDO1 Degradation

| Cell Line | DC50 (50% Degradation Concentration) |

| U87 (Glioblastoma) | 0.3290 µM[7] |

| GBM43 (Glioblastoma) | 0.5438 µM[8] |

Table 3: Pharmacokinetic Properties of this compound

| Compartment | Half-life (t1/2) | Cmax |

| Plasma | 2.5 h[7] | 365 µM[7] |

| Brain | 8.3 h[7] | 2 µM[7] |

Signaling Pathways and Experimental Workflows

IDO1 Non-Enzymatic Signaling Pathway

The following diagram illustrates the non-enzymatic signaling cascade initiated by TGF-β and mediated by IDO1.

Figure 1: IDO1 Non-Enzymatic Signaling Pathway.

This compound Mechanism of Action: PROTAC-Mediated Degradation

This diagram outlines the process by which this compound induces the degradation of IDO1.

Figure 2: this compound Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the non-enzymatic functions of IDO1.

Bio-layer Interferometry (BLI) for Binding Affinity

Objective: To determine the binding kinetics and affinity (Kd) of this compound to IDO1 and CRBN.

Materials:

-

BLI instrument (e.g., Octet RED96)

-

Streptavidin (SA) biosensors

-

Recombinant biotinylated IDO1 protein

-

Recombinant CRBN protein

-

This compound, NU223618, NU226211

-

Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

96-well black microplates

Procedure:

-

Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

-

Immobilization: Load biotinylated IDO1 onto the SA biosensors to a response level of approximately 1-2 nm.

-

Baseline: Establish a stable baseline for the loaded biosensors in kinetics buffer for 60-120 seconds.

-

Association: Transfer the biosensors to wells containing serial dilutions of this compound (or other compounds) in kinetics buffer and record the association for 120-300 seconds.

-

Dissociation: Move the biosensors back to wells containing only kinetics buffer and record the dissociation for 300-600 seconds.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd).

-

Repeat the procedure for CRBN binding, immobilizing biotinylated CRBN on the biosensors.

NF-κB (p65) Transcription Factor Activity Assay

Objective: To measure the effect of this compound on the DNA-binding activity of the NF-κB p65 subunit in nuclear extracts.

Materials:

-

NF-κB (p65) Transcription Factor Assay Kit (ELISA-based)

-

Nuclear extraction buffer

-

U87 glioblastoma cells

-

IFN-γ

-

This compound

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate U87 cells and stimulate with IFN-γ to induce IDO1 expression. Treat the cells with varying concentrations of this compound for 24 hours.

-

Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol for the nuclear extraction buffer.

-

ELISA Assay:

-

Add the prepared nuclear extracts to the wells of the ELISA plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow binding of active NF-κB p65.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody specific for the p65 subunit of NF-κB.

-

Incubate and wash.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add the substrate and incubate for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Quantify the amount of active NF-κB p65 by comparing the absorbance of treated samples to untreated controls.

Co-Immunoprecipitation (Co-IP) of IDO1 and SHP-2

Objective: To determine the interaction between IDO1 and SHP-2 in cells.

Materials:

-

Cells expressing IDO1 (e.g., IFN-γ stimulated U87 cells)

-

Co-IP lysis/wash buffer

-

Anti-IDO1 antibody

-

Anti-SHP-2 antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells in Co-IP buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-IDO1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-SHP-2 antibody to detect the co-immunoprecipitated protein.

-

As a control, probe a separate blot with an anti-IDO1 antibody to confirm the immunoprecipitation of IDO1.

-

Conclusion and Future Directions

The non-enzymatic functions of IDO1 represent a critical aspect of its role in cancer progression and immune evasion. The development of molecules like this compound, which induce the degradation of the entire IDO1 protein, offers a promising therapeutic strategy to overcome the limitations of traditional enzymatic inhibitors. By abrogating both the catalytic and signaling functions of IDO1, these degraders have the potential to deliver more profound and durable anti-tumor responses.

Future research should focus on further elucidating the downstream effectors of IDO1's non-enzymatic signaling in various cancer types. Additionally, the in vivo efficacy and safety profile of IDO1 degraders like this compound need to be thoroughly investigated in preclinical models and eventually in clinical trials. The detailed methodologies provided in this whitepaper are intended to empower researchers to explore these avenues and contribute to the development of next-generation cancer immunotherapies targeting the multifaceted roles of IDO1.

References

- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [en.bio-protocol.org]

- 3. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]

An In-Depth Technical Guide to Blood-Brain Barrier Permeability Studies of NU223612

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the blood-brain barrier (BBB) permeability of NU223612, a novel proteolysis targeting chimera (PROTAC) designed to degrade indoleamine 2,3-dioxygenase 1 (IDO1) for the treatment of glioblastoma. This document outlines the available data on this compound, details relevant experimental protocols for assessing BBB permeability, and presents visual workflows to facilitate comprehension.

Introduction to this compound and its Significance

This compound is a promising therapeutic agent developed to target glioblastoma, a notoriously difficult-to-treat primary brain tumor.[1][2][3][4] A major obstacle in treating brain tumors is the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents most drugs from reaching the central nervous system (CNS).[1][2] this compound has been specifically designed to overcome this challenge.[3] As a PROTAC, it functions by inducing the degradation of the IDO1 protein, which is implicated in the immunosuppressive tumor microenvironment.[5][6][7] Initial studies have confirmed that this compound is well-tolerated and penetrates the blood-brain barrier in animal models, leading to IDO1 degradation in brain tumors and a survival advantage in mice with malignant glioma.[1][2]

Quantitative Data on this compound Blood-Brain Barrier Permeability

While preclinical studies have qualitatively confirmed the BBB penetration of this compound, specific quantitative permeability data from the primary literature is not extensively detailed. Typically, BBB permeability is quantified using several key metrics. The following table outlines the types of data that are essential for a thorough assessment of a compound's ability to cross the BBB. Future studies on this compound would likely aim to populate such a table.

| Parameter | Description | Typical Units | In Vitro/In Vivo | Significance |

| Apparent Permeability (Papp) | The rate at which a compound crosses a cell monolayer. | cm/s | In Vitro | High Papp values suggest good passive diffusion or active transport across the BBB model. |

| Efflux Ratio | The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. | Unitless | In Vitro | A ratio greater than 2 indicates the compound is a substrate for efflux transporters (e.g., P-gp). |

| Brain-to-Plasma Ratio (Kp) | The ratio of the concentration of the compound in the brain to its concentration in the plasma at steady state. | Unitless | In Vivo | A Kp value > 1 suggests significant brain penetration. |

| Brain Uptake Clearance (Cl_in) | The volume of plasma from which the drug is completely removed into the brain per unit time. | mL/min/g | In Vivo | Measures the rate of unidirectional transport into the brain. |

| Percentage of Injected Dose per gram of brain (%ID/g) | The percentage of the total administered dose that reaches a gram of brain tissue at a specific time point. | %ID/g | In Vivo | Provides a direct measure of drug delivery to the brain. |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A variety of in vitro and in vivo models are employed to evaluate the BBB permeability of drug candidates like this compound.[8][9]

In vitro models are crucial for initial screening and mechanistic studies.[10][11][12][13]

-

Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Principle: This cell-free assay assesses the passive diffusion of a compound across an artificial lipid membrane.

-

Methodology: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The donor compartment contains the test compound in a buffer solution. The acceptor compartment contains a buffer solution. After an incubation period, the concentration of the compound in both compartments is measured to determine the permeability coefficient.

-

-

Cell-Based Transwell Assays:

-

Principle: These assays utilize a monolayer of endothelial cells grown on a semipermeable membrane to mimic the BBB.[11][12]

-

Cell Lines: Commonly used cell lines include primary brain microvascular endothelial cells (BMECs), immortalized human brain endothelial cells (hCMEC/D3), or co-culture models with astrocytes and pericytes to better replicate the in vivo environment.[11][14]

-

Methodology:

-

Cells are seeded on the apical side of a Transwell insert.

-

The integrity of the cell monolayer is verified by measuring the transendothelial electrical resistance (TEER).[14][15]

-

The test compound (this compound) is added to the apical (donor) chamber.

-

At various time points, samples are taken from the basolateral (acceptor) chamber.

-

The concentration of the compound is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

The apparent permeability coefficient (Papp) is calculated.

-

To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).

-

-

In vivo studies in animal models provide the most accurate assessment of BBB permeability.[8]

-

Pharmacokinetic Studies in Rodents:

-

Principle: This method involves administering the compound to an animal and measuring its concentration in both the plasma and the brain over time.

-

Methodology:

-

This compound is administered to mice or rats via a relevant route (e.g., intraperitoneal or intravenous injection).[1][2]

-

At predetermined time points, blood and brain tissue are collected.

-

The brain is homogenized, and the compound is extracted.

-

The concentration of this compound in the plasma and brain homogenate is determined by LC-MS/MS.

-

The brain-to-plasma concentration ratio (Kp) is calculated.

-

-

-

In Situ Brain Perfusion:

-

Principle: This technique allows for the measurement of unidirectional transport across the BBB without the influence of peripheral metabolism and clearance.

-

Methodology:

-

An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.

-

A solution containing the test compound is perfused through the brain for a short period.

-

The brain is then removed, and the amount of compound that has entered the brain tissue is quantified.

-

The brain uptake clearance (Cl_in) is calculated.

-

-

Signaling Pathways and Visualizations

While specific signaling pathways governing this compound's transit across the BBB are not yet elucidated, the mechanism of action within the brain involves the ubiquitin-proteasome system to degrade IDO1.[3][5]

The following diagrams illustrate the typical workflows for assessing blood-brain barrier permeability.

Caption: Workflow for in vitro blood-brain barrier permeability assessment using a Transwell assay.

Caption: Workflow for in vivo pharmacokinetic study to determine brain-to-plasma ratio.

Once this compound crosses the blood-brain barrier, it engages its target, IDO1, and the E3 ligase cereblon (CRBN) to form a ternary complex. This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.

Caption: Simplified mechanism of action of this compound after crossing the blood-brain barrier.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutics for glioblastoma, largely due to its demonstrated ability to penetrate the blood-brain barrier.[1][2] While initial findings are promising, a more detailed quantitative characterization of its BBB permeability is warranted. Future research should focus on conducting the comprehensive in vitro and in vivo studies outlined in this guide to establish a complete pharmacokinetic and pharmacodynamic profile of this compound. This will be critical for its successful translation into clinical applications. Further investigation into the specific transport mechanisms involved in its passage across the BBB could also inform the design of future CNS-penetrant drugs.

References

- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]

- 14. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]

- 15. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of NU223612: A Brain-Penetrant IDO1 PROTAC

Introduction

NU223612 is a potent, first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunometabolic enzyme that suppresses the anti-tumor immune response through both its canonical enzymatic activity and non-canonical, non-enzymatic functions.[3][4] The enzyme's primary function is the catabolism of the essential amino acid tryptophan into kynurenine.[4][5] This process leads to a tumor microenvironment depleted of tryptophan, which causes T-cell anergy, and rich in kynurenine, which promotes the differentiation of regulatory T-cells, further dampening the immune response.[4][5]

Conventional therapeutic strategies have focused on small-molecule inhibitors of IDO1's enzymatic activity. However, these have shown limited success in clinical trials, potentially because they do not address the non-enzymatic, pro-tumorigenic signaling of the IDO1 protein.[3][6] PROTACs offer a novel therapeutic modality by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the entire target protein, thereby abrogating both its enzymatic and non-enzymatic functions.[4][7] this compound was developed as a brain-penetrant IDO1 degrader with significant therapeutic potential for intracranial tumors such as glioblastoma (GBM).[1][4]

Discovery and Design Rationale

The development of this compound stemmed from a rational design approach aimed at creating a library of PROTACs to identify a lead compound with optimal IDO1 degradation activity.[6][8] The design of this PROTAC library was based on the established heterobifunctional nature of PROTACs, which consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[4]